2-[2-[2-(3-Fluorophenyl)-4-thiazolyl]ethyl]isoindole-1,3-dione
Description
2-[2-[2-(3-Fluorophenyl)-4-thiazolyl]ethyl]isoindole-1,3-dione is a fluorinated heterocyclic compound featuring an isoindole-1,3-dione core linked to a 3-fluorophenyl-substituted thiazole via an ethyl chain. The isoindole-1,3-dione (phthalimide) moiety is a pharmacophore known for its role in modulating biological activity, particularly in antitumor and anti-inflammatory agents .
Properties
IUPAC Name |
2-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13FN2O2S/c20-13-5-3-4-12(10-13)17-21-14(11-25-17)8-9-22-18(23)15-6-1-2-7-16(15)19(22)24/h1-7,10-11H,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTGSAHLSZMMNRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=CSC(=N3)C4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Isoindoline-1,3-dione derivatives, a class of compounds to which this molecule belongs, have been studied for their potential use in diverse fields such as pharmaceutical synthesis, herbicides, colorants, dyes, polymer additives, organic synthesis, and photochromic materials.
Mode of Action
Isoindoline-1,3-dione derivatives have been shown to interact with various biological targets, leading to changes in cellular processes.
Biochemical Pathways
Isoindoline-1,3-dione derivatives have been shown to modulate various biological pathways, leading to downstream effects.
Pharmacokinetics
One of the isoindoline-1,3-dione derivatives was tested in silico on the human dopamine receptor d2 to predict its affinities and some pharmacokinetic parameters.
Biological Activity
2-[2-[2-(3-Fluorophenyl)-4-thiazolyl]ethyl]isoindole-1,3-dione, also known by its CAS number 250258-58-3, is a synthetic compound belonging to the isoindole family. This compound has garnered attention due to its potential biological activities, particularly in cancer research. This article delves into the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C19H13FN2O2S
- Molecular Weight : 352.38 g/mol
- IUPAC Name : 2-[2-[2-(3-fluorophenyl)-4-thiazolyl]ethyl]-1H-isoindole-1,3-dione
The biological activity of this compound is primarily attributed to its ability to inhibit tumor cell proliferation. Studies have shown that it acts as an antimitotic agent, disrupting the normal cell cycle and promoting apoptosis in cancer cells.
In Vitro Studies
In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines. The National Cancer Institute (NCI) evaluated the compound against approximately sixty cancer cell lines using a single-dose assay. The results indicated a mean growth inhibition (GI) value of 15.72 μM and a total growth inhibition (TGI) value of 50.68 μM, suggesting potent antitumor activity .
Case Study: A549 Lung Cancer Model
A specific study focused on the A549 lung adenocarcinoma cell line showed that the compound exhibited notable antiproliferative effects. The half-maximal inhibitory concentration (IC50) was determined using the MTT assay, revealing that the compound effectively reduced cell viability in a dose-dependent manner .
In Vivo Studies
In vivo studies further corroborated the anticancer potential of this compound. A xenograft model involving nude mice injected with A549 cells demonstrated significant tumor growth inhibition upon treatment with the compound. Tumor sizes were monitored over a period of 60 days, showing marked reductions compared to control groups .
Structure-Activity Relationship (SAR)
The presence of specific functional groups in the structure of this compound is crucial for its biological activity. The thiazole ring and the fluorophenyl moiety contribute significantly to its cytotoxic properties. Variations in these structures have been associated with differing levels of activity against various cancer types .
Comparative Biological Activity Table
| Compound | IC50 (µM) | Mechanism of Action | Cell Line Tested |
|---|---|---|---|
| This compound | 15.72 | Antimitotic; Apoptosis induction | A549 Lung Cancer |
| Doxorubicin | <0.5 | Topoisomerase II inhibition | Various |
| Cisplatin | ~10 | DNA cross-linking | Various |
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Features and Substituent Variations
Table 1: Key Structural Differences Among Isoindole-1,3-dione Derivatives
Key Observations :
- The target compound’s thiazole ring distinguishes it from imidazole- or indole-containing analogs (e.g., Compounds 12 and 4), which may alter electronic properties and binding modes .
- Fluorine position on the phenyl ring (meta in the target vs. ortho in Compound 5e ) influences steric and electronic interactions. Meta-substitution often enhances metabolic stability compared to ortho .
Key Observations :
- Thiazole synthesis (target compound) likely involves Hantzsch thiazole formation, as seen in , where thiourea derivatives react with α-haloketones .
- High-yield routes (e.g., Compound 5f at 84–93% ) often employ nucleophilic substitution or condensation under mild conditions, whereas brominated analogs () show lower yields (~13%) due to steric challenges .
Table 3: Activity and Property Comparison
Key Observations :
- Thiazole vs. Imidazole : Thiazole-containing compounds (target, ) may exhibit stronger π-stacking with biological targets compared to imidazole derivatives (Compound 7) due to sulfur’s polarizability .
- Fluorine Effects: Meta-fluorophenyl (target) likely improves metabolic stability and lipophilicity vs. non-fluorinated analogs, aligning with trends in Compound 5f .
Q & A
Q. What in vitro and in vivo models are appropriate for preliminary toxicity profiling?
- Methodological Answer :
- In vitro : HepG2 cells for hepatic toxicity (MTT assay), hERG inhibition assays for cardiotoxicity.
- In vivo : Acute toxicity in rodents (OECD 423) with histopathology and serum biochemistry (ALT, creatinine).
- Genotoxicity : Ames test (bacterial reverse mutation) and micronucleus assay .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
